![molecular formula C18H22N2OS B14398600 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL CAS No. 89907-46-0](/img/structure/B14398600.png)
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL is a compound belonging to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound, with its unique structure, has garnered interest for its potential therapeutic applications and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine derivatives with dimethylamino compounds. One common method involves the alkylation of phenothiazine with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets in the body. It primarily acts as an antagonist at dopaminergic receptors, particularly the D2 receptor, which is associated with its antipsychotic effects. Additionally, it may interact with serotonergic and histaminergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
10-(3-Dimethylamino-2-methylpropyl)-2-methoxyphenothiazine: Similar in structure but with a methoxy group at the 2-position.
Levomepromazine S-Oxide: A related compound with an additional oxygen atom in the structure.
Uniqueness
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for therapeutic applications .
Properties
CAS No. |
89907-46-0 |
|---|---|
Molecular Formula |
C18H22N2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-1-ol |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-14-7-4-5-9-16(14)22-17-10-6-8-15(21)18(17)20/h4-10,13,21H,11-12H2,1-3H3 |
InChI Key |
KPWIWORKIZISEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC(=C31)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



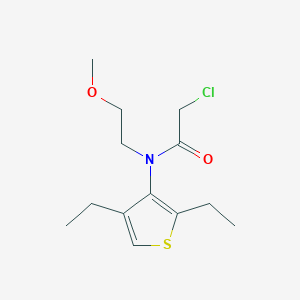
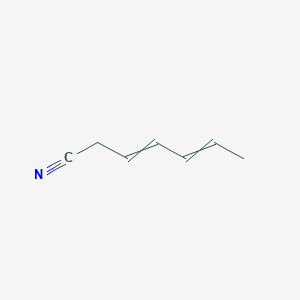
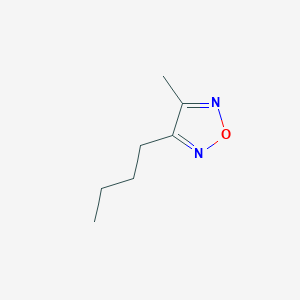
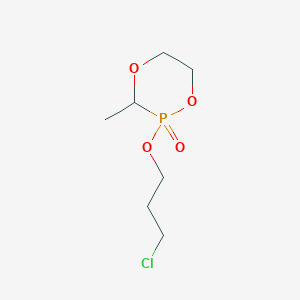
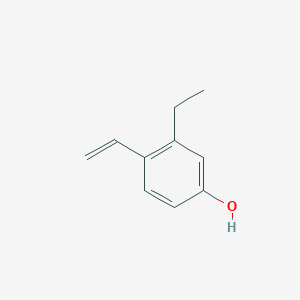
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
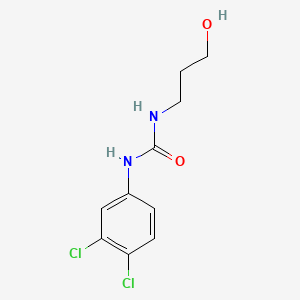
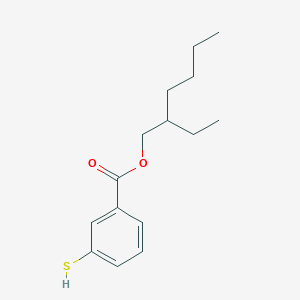
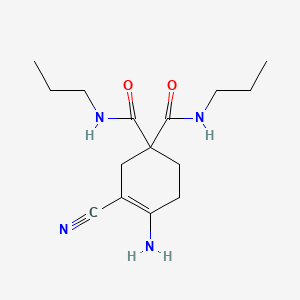
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
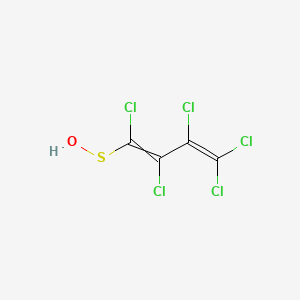
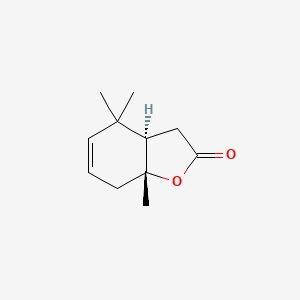
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
